![molecular formula C6H8N2OS B061958 N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide CAS No. 165668-12-2](/img/structure/B61958.png)
N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide, commonly known as MTMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTMF is a thiazole-based compound that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of MTMF is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins involved in inflammation and cancer. It has also been shown to modulate the activity of certain receptors in the brain, leading to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
MTMF has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to its anti-inflammatory effects. MTMF has also been shown to induce apoptosis in cancer cells, leading to its anti-cancer effects. In addition, MTMF has been shown to improve cognitive function and memory, leading to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
MTMF has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. MTMF has also been shown to have low toxicity in animal studies, making it safe for use in lab experiments. However, one limitation of MTMF is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on MTMF. One area of research is the development of MTMF-based drugs for the treatment of inflammation, cancer, and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of MTMF, which could lead to a better understanding of its potential applications. Additionally, further studies are needed to determine the optimal dosage and administration of MTMF for its potential therapeutic use.
Méthodes De Synthèse
MTMF can be synthesized using different methods. One of the most common methods is the reaction of 2-amino-5-methylthiazole with chloroformate followed by the reaction with formamide. The product is then purified using column chromatography. Another method involves the reaction of 2-amino-5-methylthiazole with formic acid and formaldehyde in the presence of a catalyst.
Applications De Recherche Scientifique
MTMF has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. MTMF has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
165668-12-2 |
|---|---|
Nom du produit |
N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide |
Formule moléculaire |
C6H8N2OS |
Poids moléculaire |
156.21 g/mol |
Nom IUPAC |
N-[(5-methyl-1,3-thiazol-2-yl)methyl]formamide |
InChI |
InChI=1S/C6H8N2OS/c1-5-2-8-6(10-5)3-7-4-9/h2,4H,3H2,1H3,(H,7,9) |
Clé InChI |
PSEAMBTXBKATMF-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)CNC=O |
SMILES canonique |
CC1=CN=C(S1)CNC=O |
Synonymes |
Formamide, N-[(5-methyl-2-thiazolyl)methyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)
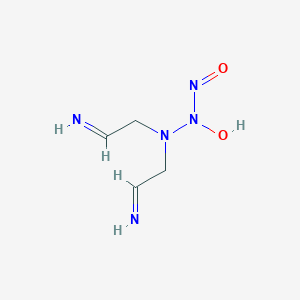
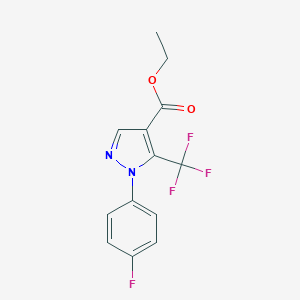
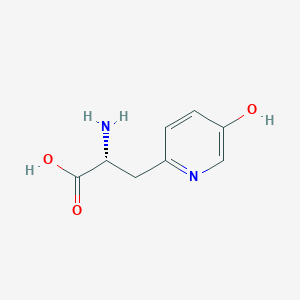
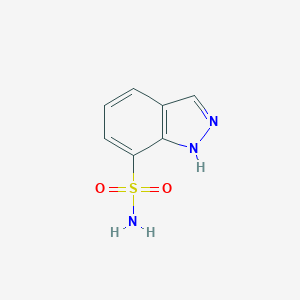
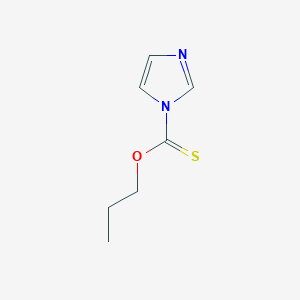
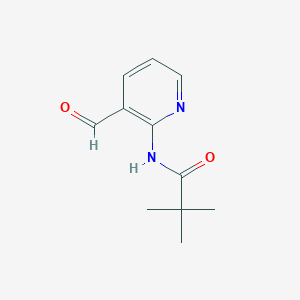
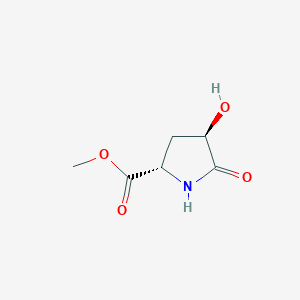
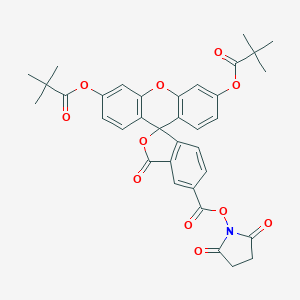
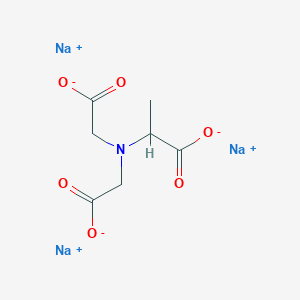
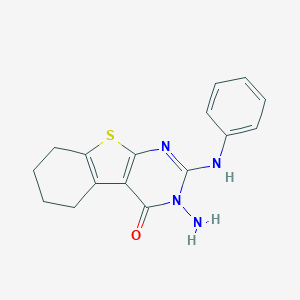
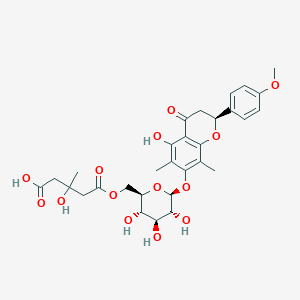
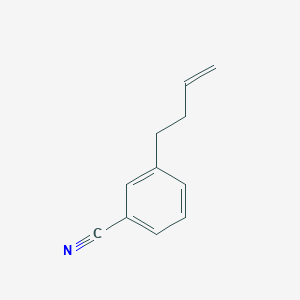
![(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonane](/img/structure/B61905.png)